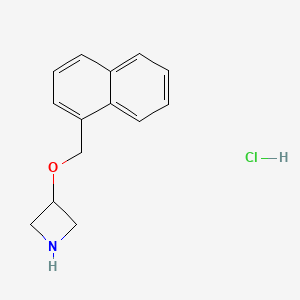

Clorhidrato de 3-(Nafta-1-ilmetoximetil)azetidina

Descripción general

Descripción

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1354951-68-0 . It has a molecular weight of 249.74 . The IUPAC name for this compound is 3-(1-naphthylmethoxy)azetidine hydrochloride .

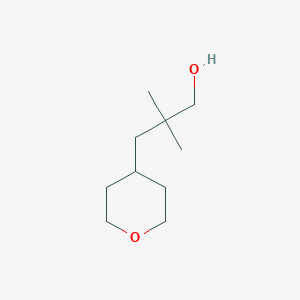

Molecular Structure Analysis

The InChI code for 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is 1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Neurociencia

Clorhidrato de 3-(Nafta-1-ilmetoximetil)azetidina: ha mostrado ser prometedor en la investigación neurocientífica, particularmente en el estudio de agentes neuroprotectores. Se ha investigado su potencial para proteger los tejidos cerebrales contra el daño por isquemia/reperfusión, que es un tipo de daño cerebral que ocurre cuando el suministro de sangre regresa al cerebro después de un período de isquemia o falta de oxígeno .

Farmacología

En farmacología, este compuesto es de interés debido a su singularidad estructural y su potencial actividad biológica. Podría servir como un compuesto guía para el desarrollo de nuevos agentes terapéuticos, dado su núcleo de azetidina, que es conocido por su reactividad y presencia en varias moléculas bioactivas .

Bioquímica

Los bioquímicos pueden explorar This compound por su interacción con macromoléculas biológicas. Sus posibles efectos sobre las actividades enzimáticas, la unión a proteínas y las vías metabólicas son áreas clave de investigación, que podrían conducir a conocimientos sobre los procesos celulares y los mecanismos de la enfermedad .

Química Medicinal

El papel del compuesto en la química medicinal es significativo debido a su marco estructural, que es propicio para las modificaciones químicas. Esto lo convierte en un andamiaje valioso para la síntesis de diversos agentes medicinales, lo que podría conducir al descubrimiento de nuevos medicamentos .

Síntesis Orgánica

En la síntesis orgánica, This compound puede utilizarse como un bloque de construcción para la construcción de moléculas complejas. Su anillo de azetidina proporciona un sitio reactivo para varias transformaciones, lo que permite la síntesis de una amplia gama de entidades químicas .

Química Analítica

Este compuesto podría utilizarse en química analítica como un estándar o reactivo debido a su estructura y propiedades bien definidas. Puede estar involucrado en el desarrollo de métodos para la identificación, cuantificación de compuestos y el estudio de los mecanismos de reacción .

Safety and Hazards

Direcciones Futuras

While there is limited information on the future directions of research involving 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride, azetidines are being increasingly studied for their potential applications in medicinal chemistry and drug discovery . The unique properties of azetidines make them valuable for various applications, such as drug synthesis and material science advancements.

Mecanismo De Acción

Mode of Action

It has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (i/r) injury .

Biochemical Pathways

The compound has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury, suggesting it may interact with pathways involved in inflammation, oxidative stress, and apoptosis .

Result of Action

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury . The compound significantly improved neurological deficits and brain edema, and suppressed I/R-induced apoptosis . It also significantly attenuated I/R-induced inflammation and oxidative stress .

Análisis Bioquímico

Biochemical Properties

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome c oxidase and Na+, K±ATPase, which are crucial for cellular respiration and ion transport, respectively . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular processes.

Cellular Effects

The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a role in reducing oxidative stress within cells . Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can activate signaling pathways such as the Akt pathway, which promotes cell survival and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride have been observed to change over time. This compound exhibits stability under normal storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the potential long-term applications of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects such as neuroprotection and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride.

Metabolic Pathways

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes such as cytochrome c oxidase and Na+, K±ATPase . These interactions can lead to changes in cellular energy metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.

Subcellular Localization

The subcellular localization of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it interacts with biomolecules and modulates cellular processes . Post-translational modifications and targeting signals may direct 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride to particular subcellular locations, influencing its efficacy and specificity in biochemical reactions.

Propiedades

IUPAC Name |

3-(naphthalen-1-ylmethoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWHTFLJVUPYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

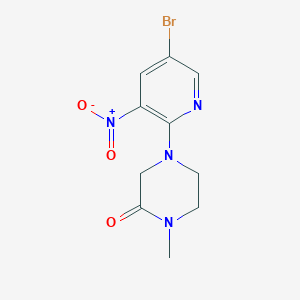

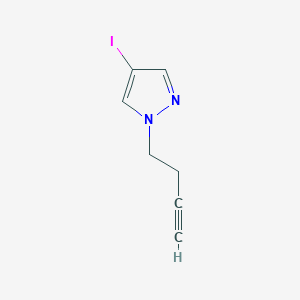

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)

![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

amine](/img/structure/B1466212.png)